molecular formula C24H27N5O4 B14971849 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14971849
M. Wt: 449.5 g/mol
InChI Key: CCOLZLNTVRRAAD-UHFFFAOYSA-N
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Description

7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the ethoxy and methoxy substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXY-3-ETHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(4-ETHOXY-3-METHOXYPHENYL)-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H27N5O4/c1-6-33-19-10-8-16(12-20(19)32-5)22-21(15(3)27-24-25-13-26-29(22)24)23(30)28-17-11-14(2)7-9-18(17)31-4/h7-13,22H,6H2,1-5H3,(H,28,30)(H,25,26,27)

InChI Key

CCOLZLNTVRRAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=C(C=CC(=C4)C)OC)OC

Origin of Product

United States

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